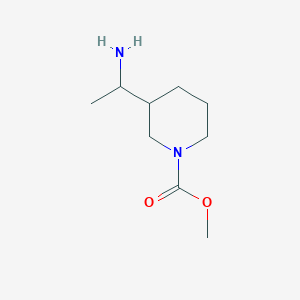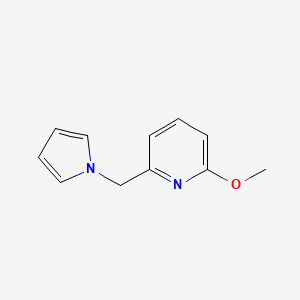
2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine
Overview
Description
“2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine” is a chemical compound with the molecular formula C11H12N2O . It has a molecular weight of 188.23 g/mol . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine” is 1S/C11H12N2O/c1-14-11-6-4-5-10(12-11)9-13-7-2-3-8-13/h2-8H,9H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine” is a liquid at room temperature . The boiling point and other physical properties are not specified in the available sources .Scientific Research Applications
Synthesis and Chemical Properties
- 2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine and its derivatives are studied extensively due to their biological activity and practical applications. The compound is synthesized using a synthetic approach involving the reaction of 1,3-dilithiated 1-methyl-2(prop-2-ynyl)-1H-pyrrole with isothiocyanates. This process leads to pyridines from dihydropyridines whose aromatization is generally achieved via oxidation, indicating the compound's reactivity and potential utility in chemical synthesis (Nedolya et al., 2015).
Biological and Medicinal Applications
- A derivative of 2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine has been involved in studies related to its antibacterial and antifungal activities. The compound's structure and bioactivity were analyzed, revealing its potential in medical and agricultural chemistry (V. V. Bhuva et al., 2015).
- Another application of a related compound involves its interaction with biomolecules and cytotoxicity. The compound was investigated through various techniques, including spectroscopic and computational methods, revealing insights into its potential interactions with DNA and its cytotoxic effects on human tumor cell lines (S. Chithiraikumar & M. A. Neelakantan, 2016).
Catalytic and Material Applications
- Zinc complexes with multidentate nitrogen ligands, including a derivative of 2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine, were synthesized and studied as catalysts for Aldol reactions. These studies demonstrate the compound's relevance in catalysis and its potential mimicry of the active site of zinc-dependent class II aldolases (T. Darbre et al., 2002).
Safety and Hazards
properties
IUPAC Name |
2-methoxy-6-(pyrrol-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-14-11-6-4-5-10(12-11)9-13-7-2-3-8-13/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJLICWPZNPWND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CN2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-6-(1H-pyrrol-1-ylmethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1426840.png)
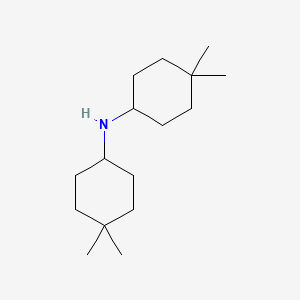


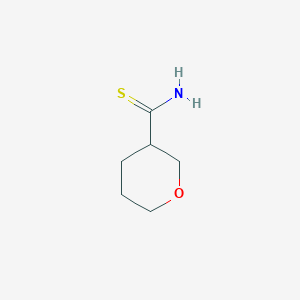
![[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine](/img/structure/B1426848.png)
![2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1426849.png)

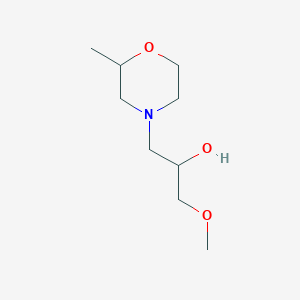
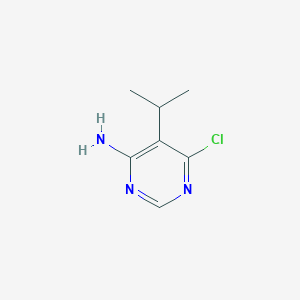

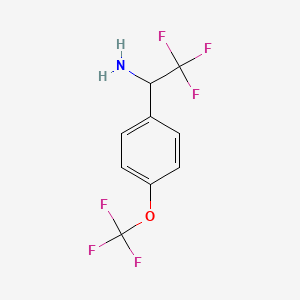
![8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1426861.png)
